
Tubeimoside II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
Tubeimoside-B 在科学研究中有着广泛的应用:
化学: 它作为研究三萜类皂苷及其化学性质的模型化合物。
生物学: Tubeimoside-B 用于研究细胞过程,包括凋亡和细胞周期调控。
医学: 它的抗肿瘤和抗炎特性使其成为开发新型治疗剂的候选药物。研究表明它在治疗癌症、炎症性疾病和病毒感染方面具有潜力。
作用机制
Tubeimoside-B 通过多种分子靶点和途径发挥其作用:
抗肿瘤活性: 它通过激活胱天蛋白酶和破坏线粒体功能来诱导癌细胞凋亡。它还通过调节 PI3K/Akt 和 MAPK 等信号通路来抑制细胞增殖。
抗炎活性: Tubeimoside-B 通过抑制促炎细胞因子和酶(如 COX-2 和 iNOS)的产生来减少炎症。
抗病毒活性: 它干扰病毒复制和组装,从而降低病毒载量
安全和危害
Tubeimoside II is classified as toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Personal protective equipment such as safety goggles with side-shields, protective gloves, and suitable respirators are recommended when handling this compound .
生化分析
Biochemical Properties
Tubeimoside II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme caspase-3, which is involved in the execution phase of apoptosis. This compound activates caspase-3, leading to programmed cell death in cancer cells . Additionally, this compound interacts with the protein Bcl-2, a key regulator of apoptosis. By downregulating Bcl-2, this compound promotes apoptosis in cancer cells . The compound also affects the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. This compound inhibits topoisomerase II, leading to DNA damage and cell death .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. This compound also influences cell signaling pathways, such as the MKK4-p38α axis, which plays a critical role in cell survival and apoptosis . This compound has been shown to suppress tumor growth by inducing methuosis in a xenograft mouse model of hepatocellular carcinoma . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . It also impacts cellular metabolism by altering lipid metabolism, particularly cholesterol biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to and activates caspase-3, leading to the cleavage of various substrates and the execution of apoptosis . The compound also inhibits the activity of topoisomerase II, resulting in DNA damage and cell death . This compound downregulates the expression of Bcl-2, promoting apoptosis in cancer cells . Additionally, this compound induces methuosis by hyperactivating the MKK4-p38α axis and boosting lipid metabolism, especially cholesterol biosynthesis . These molecular interactions highlight the multifaceted mechanism of action of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, the induction of apoptosis and methuosis by this compound occurs within hours of treatment, with significant cell death observed after 24 to 48 hours . Long-term effects of this compound include sustained suppression of tumor growth and reduced metastasis in animal models . These findings suggest that this compound maintains its efficacy over time, making it a valuable therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively induces apoptosis and methuosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window of this compound is relatively narrow, necessitating careful dose optimization to maximize its antitumor effects while minimizing toxicity . Studies have shown that combining this compound with other chemotherapeutic agents can enhance its efficacy and reduce the required dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound has been shown to boost cholesterol biosynthesis by upregulating the expression of key enzymes involved in this pathway . Additionally, this compound affects the activity of enzymes involved in fatty acid metabolism, leading to alterations in metabolic flux and metabolite levels . These metabolic changes contribute to the overall antitumor effects of this compound by disrupting cellular homeostasis and promoting cell death .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is soluble in dimethyl sulfoxide and methanol but insoluble in water . This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and lysosomes . This localization is crucial for its activity, as it allows this compound to interact with its target enzymes and proteins effectively .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and lysosomes, where it exerts its effects on cellular processes . The compound’s localization is mediated by specific targeting signals and post-translational modifications that direct it to these compartments . In the cytoplasm, this compound interacts with enzymes and proteins involved in apoptosis and DNA repair . In lysosomes, this compound induces methuosis by disrupting lysosomal membrane integrity and promoting vacuolization . These subcellular interactions are essential for the overall efficacy of this compound as an antitumor agent.
准备方法
合成路线和反应条件
Tubeimoside-B 的合成涉及多个步骤,从齐墩果酸(一种常见的三萜类化合物)开始。该过程包括糖基化反应,将糖基连接到三萜类骨架上。 典型的反应条件涉及使用糖基供体和受体,以及路易斯酸等催化剂来促进糖基化 .
工业生产方法
Tubeimoside-B 的工业生产主要依靠从金丝草中提取。植物材料经过溶剂提取,然后进行色谱纯化以分离 Tubeimoside-B。 该方法确保了化合物的纯度,并且与合成路线相比更具成本效益 .
化学反应分析
反应类型
Tubeimoside-B 会发生各种化学反应,包括:
氧化: Tubeimoside-B 可以被氧化形成不同的衍生物,这些衍生物可能表现出改变的生物活性。
还原: 还原反应可以改变三萜类骨架上的官能团,可能导致具有独特性质的新化合物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产品
相似化合物的比较
Tubeimoside-B 与其他三萜类皂苷进行比较,例如:
Tubeimoside-A: 表现出相似的生物活性,但效力和毒性谱不同。
Tubeimoside-C: 显示出更强的抗炎和抗肿瘤活性,但与 Tubeimoside-B 相比,急性毒性更高。
Tubeimoside-B 因其高生物活性和相对较低的毒性而脱颖而出,使其成为进一步研究和开发的有希望的候选药物。
属性
IUPAC Name |
7,8,18,28,29,35,51,55,56,58-decahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98O30/c1-25-46-47(89-51-43(77)38(72)29(67)21-82-51)45(79)53(85-25)91-48-39(73)30(68)22-83-54(48)93-56(80)63-14-13-57(2,3)15-27(63)26-9-10-34-59(5)16-28(66)50(60(6,24-65)33(59)11-12-61(34,7)62(26,8)17-35(63)69)92-55-49(42(76)40(74)31(20-64)87-55)90-52-44(78)41(75)32(23-84-52)86-36(70)18-58(4,81)19-37(71)88-46/h9,25,27-35,38-55,64-69,72-79,81H,10-24H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWAAJJGXQJTTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98O30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structure of Tubeimoside II and how does it relate to its biological activity?
A: this compound is a cyclic bisdesmoside belonging to the oleanane type of triterpenoid saponins. [, , , , ] While its full spectroscopic data requires further collation from the literature, its structure notably features a C-16 hydroxyl group, distinguishing it from Tubeimoside I. This hydroxyl group plays a crucial role in enhancing the biological activity of this compound and reducing its toxicity compared to Tubeimoside I. [, ]
Q2: How does this compound exert its anti-tumor effects?
A: Research suggests that this compound exhibits its anti-tumor activity through multiple mechanisms. It has been shown to induce cell cycle arrest and programmed cell death (apoptosis) in various cancer cell lines. [] Specifically, this compound can promote tumor cell stagnation in the G2/M phase of the cell cycle, thereby inhibiting proliferation. [] Additionally, studies indicate that this compound can inhibit TGF-β1-induced metastatic progression in human retinoblastoma cells by suppressing redoxosome-dependent EGFR activation. []
Q3: Are there any studies comparing the efficacy of Tubeimosides I, II, and III?
A: Yes, comparative studies have revealed a structure-activity relationship among these three Tubeimosides. This compound demonstrates stronger anti-inflammatory, anti-tumor, and anti-tumorigenic activities compared to Tubeimoside I, while also exhibiting lower toxicity. [] Similarly, Tubeimoside III shows even greater potency than this compound but comes with increased toxicity. [] These findings highlight the potential of this compound as a promising candidate for cancer chemoprevention and chemotherapy. []
Q4: What analytical techniques are used to identify and quantify this compound in plant material?
A: Researchers utilize High-Performance Liquid Chromatography coupled with Electrospray Tandem Mass Spectrometry (HPLC-ESI/MS) for the identification and quantification of this compound. [] Additionally, a novel and sensitive method employing High-Performance Liquid Chromatography - Evaporative Light Scattering Detection (HPLC-ELSD) has also been developed for analysis. [] These techniques allow for the accurate determination of this compound content in Rhizoma Bolbostematis samples, ensuring quality control of this traditional medicine.
Q5: Has the natural variation in Tubeimoside content been investigated?
A: Studies analyzing 15 batches of Rhizoma Bolbostematis from various habitats have confirmed that the content of Tubeimosides, including this compound, can vary significantly depending on the source. [] This variability highlights the necessity for stringent quality control measures during the preparation and clinical application of Rhizoma Bolbostematis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
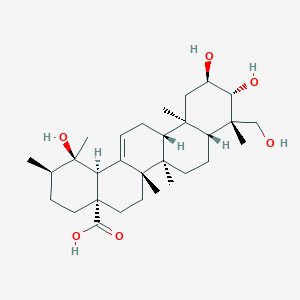
![(1S,2S,3R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252526.png)
![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-(3-pyridinyl)-, (5R,6S)-](/img/structure/B1252530.png)
![4-hydroxy-1-[(1S,2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hex-2-yl]-5-methyl-2(1H)-pyrimidinone](/img/structure/B1252531.png)
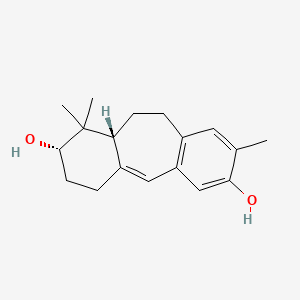

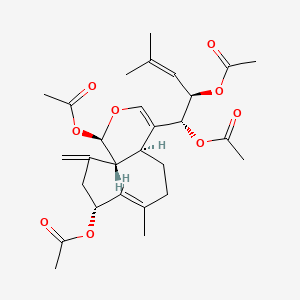

![(4aalpha,8abeta)-8beta-[(2,6,6-Trimethyl-5beta-chlorotetrahydro-2H-pyran)-2alpha-yl]-1alpha,5alpha-diisocyano-2,5-dimethyldecahydronaphthalen-2beta-ol](/img/structure/B1252542.png)
![N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide](/img/structure/B1252543.png)
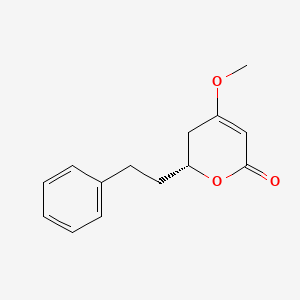
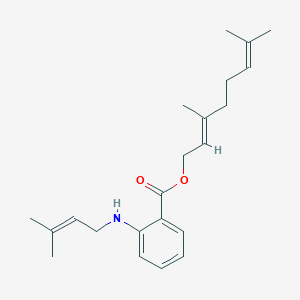

![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)
